molecular formula C9H9BrO B3130102 2-Bromo-4-ethenyl-1-methoxybenzene CAS No. 34039-30-0

2-Bromo-4-ethenyl-1-methoxybenzene

Cat. No. B3130102
CAS RN: 34039-30-0
M. Wt: 213.07 g/mol
InChI Key: LQDFPRCXCBXGRW-UHFFFAOYSA-N
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Description

“2-Bromo-4-ethenyl-1-methoxybenzene” is a chemical compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Synthesis Analysis

The synthesis of “2-Bromo-4-ethenyl-1-methoxybenzene” can involve several steps. One common method is through electrophilic aromatic substitution, a reaction that introduces a substituent to a benzene ring . The synthesis process can also involve the use of reagents such as N-bromosuccinimide (NBS) for bromination .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-ethenyl-1-methoxybenzene” consists of a benzene ring with bromine (Br), ethenyl, and methoxy (OCH3) substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.


Chemical Reactions Analysis

“2-Bromo-4-ethenyl-1-methoxybenzene” can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . Additionally, it can undergo free radical reactions, where a hydrogen atom is abstracted to form a free radical .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-ethenyl-1-methoxybenzene” can vary. For instance, its molecular weight is approximately 215.087 Da .

Scientific Research Applications

Selective Radical Cyclisation

One study demonstrated the selective radical cyclisation of propargyl bromoethers, including compounds similar to 2-Bromo-4-ethenyl-1-methoxybenzene, into tetrahydrofuran derivatives. This process was catalyzed by electrogenerated nickel(I) tetramethylcyclam, yielding high yields of the target molecules. This methodology offers a powerful tool for constructing cyclic ethers, a core structure in many natural products and pharmaceuticals (Esteves, Ferreira, & Medeiros, 2007).

Radical Electrochemical Approach

Another study focused on the synthesis of heterocyclic compounds through a radical electrochemical approach in environmentally friendly media. The research involved electroreductive intramolecular cyclisation of compounds, including derivatives of 2-Bromo-4-ethenyl-1-methoxybenzene, promoted by nickel(I) complexes. This process showcases the potential for sustainable and green chemistry applications in synthesizing complex molecules (Duñach, Esteves, Neves, & Medeiros, 2008).

Electrochemical Reduction of Methoxychlor

Research on the electrochemical reduction of methoxychlor, a compound structurally related to 2-Bromo-4-ethenyl-1-methoxybenzene, at carbon and silver cathodes, revealed insights into the reductive dechlorination process. The study provides a foundation for understanding the electrochemical behavior of bromo- and methoxy-substituted benzene derivatives, potentially informing environmental remediation efforts (McGuire & Peters, 2016).

Preparation and Properties of Diphosphene

Another significant application involves the preparation of sterically protected diphosphene and fluorenylidenephosphine bearing the 2,6-di-tert-butyl-4-methoxyphenyl group. This research highlights the impact of electronic perturbation by the methoxy group on phosphorus compounds, offering insights into the design of phosphorus-based materials with potential applications in catalysis and materials science (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Mechanism of Action

Safety and Hazards

Like many chemical compounds, “2-Bromo-4-ethenyl-1-methoxybenzene” can pose certain hazards. It’s important to handle it with care, using appropriate safety measures .

Future Directions

The future directions for “2-Bromo-4-ethenyl-1-methoxybenzene” could involve further exploration of its reactivity and potential applications. This could include studying its behavior in various chemical reactions and exploring its use in the synthesis of other compounds .

properties

IUPAC Name

2-bromo-4-ethenyl-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDFPRCXCBXGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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